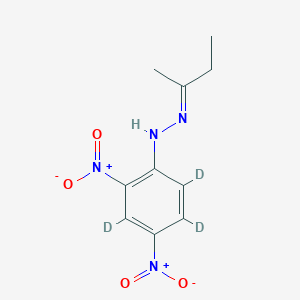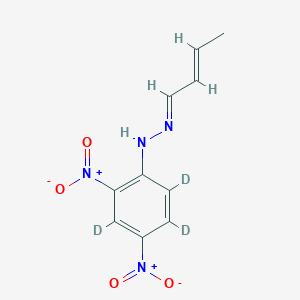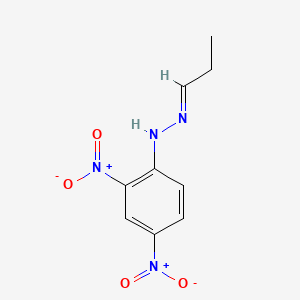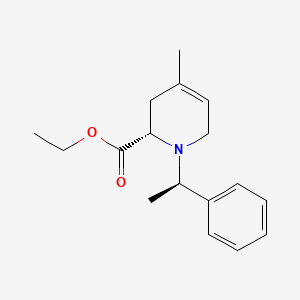
D2-(R)-Deprenyl HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D2-®-Deprenyl Hydrochloride, also known as Selegiline Hydrochloride, is a selective monoamine oxidase B inhibitor. It is primarily used in the treatment of Parkinson’s disease and major depressive disorder. This compound has neuroprotective properties and is known to enhance dopaminergic activity in the brain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D2-®-Deprenyl Hydrochloride involves several steps:
Starting Material: The synthesis begins with the preparation of ®-N-methyl-N-propargyl-2-aminopropane.
Alkylation: This intermediate is then alkylated using propargyl bromide under basic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of D2-®-Deprenyl Hydrochloride typically follows the same synthetic route but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used to carry out the alkylation and hydrochloride formation steps.
Purification: The product is purified using crystallization or recrystallization techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: D2-®-Deprenyl Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the propargyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiolates are often employed.
Major Products:
Oxidation Products: Various hydroxylated metabolites.
Reduction Products: Derivatives with reduced propargyl groups.
Substitution Products: Compounds with substituted propargyl groups.
Applications De Recherche Scientifique
D2-®-Deprenyl Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and neuroprotection.
Medicine: It is extensively researched for its therapeutic potential in neurodegenerative diseases and depression.
Industry: Used in the production of pharmaceuticals and as a research tool in drug development.
Mécanisme D'action
D2-®-Deprenyl Hydrochloride exerts its effects by inhibiting the enzyme monoamine oxidase B. This inhibition leads to an increase in the levels of dopamine in the brain, which helps alleviate the symptoms of Parkinson’s disease and depression. The compound also has neuroprotective effects, which are thought to be mediated through the inhibition of oxidative stress and apoptosis pathways.
Comparaison Avec Des Composés Similaires
Rasagiline: Another monoamine oxidase B inhibitor with similar therapeutic effects.
Safinamide: A reversible inhibitor of monoamine oxidase B with additional glutamate release inhibition properties.
Phenelzine: A non-selective monoamine oxidase inhibitor used in the treatment of depression.
Uniqueness: D2-®-Deprenyl Hydrochloride is unique due to its selective inhibition of monoamine oxidase B, which results in fewer side effects compared to non-selective inhibitors. Additionally, its neuroprotective properties make it a valuable compound in the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
1254320-90-5 |
|---|---|
Formule moléculaire |
C13H15ND2∙HCl |
Poids moléculaire |
225.75 |
Pureté |
> 95% |
Synonymes |
(R)-N-(1,1-dideuteroprop-2-ynyl)-N-methyl-1-phenylpropan-2-amine hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3R,7R)-3-hydroxy-11-(trideuteriomethoxy)-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B1147568.png)





